MAT-POS-450cb4f9-1
Description
MAT-POS-450cb4f9-1 (CAS: 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for neuropharmacological applications. Key physicochemical properties include:
- Log Po/w (octanol-water partition coefficient): Ranges from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
- Synthetic Accessibility: Score of 2.07 (scale: 1–10, lower = easier synthesis), suggesting straightforward laboratory preparation .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)17-13-19(25)22-18-7-2-1-6-16(17)18/h1-7,12,17H,8-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZFFYSZUSZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CC(=O)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MAT-POS-450cb4f9-1” involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain .
Industrial Production Methods
Industrial production methods for “this compound” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis platforms and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
“MAT-POS-450cb4f9-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “this compound”. These derivatives can have different biological activities and properties .
Scientific Research Applications
“MAT-POS-450cb4f9-1” has several scientific research applications, including:
Mechanism of Action
The mechanism of action of “MAT-POS-450cb4f9-1” involves the inhibition of the SARS-CoV-2 main protease (Mpro). This protease is essential for the viral replication process, and its inhibition prevents the virus from processing its polyproteins, thereby halting viral replication. The compound binds to the active site of the protease, blocking its enzymatic activity .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | ~251.3 g/mol* | ~286.3 g/mol* |
| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2×Cl, B(OH)₂ |
| Polar Surface Area | 40.46 Ų | ~40 Ų | ~40 Ų |
| Log Po/w (XLOGP3) | 2.15 | 2.50* | 3.10* |
| BBB Permeability | Yes | Likely† | Likely† |
*Estimated based on structural similarity and substituent contributions.
†Inferred from high GI absorption and moderate Log Po/w values.
Key Findings:
All analogs retain boronic acid functionality, enabling cross-coupling reactivity.
Bioavailability :
- This compound has a bioavailability score of 0.55 , comparable to analogs. However, its lower Log Po/w (2.15 vs. 3.10 in dichloro analog) may improve solubility for in vivo applications .
In contrast, some analogs trigger Brenk alerts (e.g., 1.0) due to reactive halogen groups .
Comparison with Non-Boronic Acid Derivatives
Key differences include:
- Mechanistic Role : CAS 428854-24-4 is a kinase inhibitor scaffold, whereas this compound serves as a synthetic intermediate .
- Solubility : CAS 428854-24-4 likely has lower solubility (Log S ≈ -4.0 estimated) due to its larger aromatic system and fluorine substituents .
- Synthetic Complexity : CAS 428854-24-4 requires multi-step synthesis with LC-MS/NMR validation, contrasting with this compound’s single-step preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
